Structural Differentiation: The 3-Ethylthio Substituent Confers Distinct Physicochemical Properties Compared to Unsubstituted and Halo-Benzamide Analogs
The target compound contains a 3-(ethylthio) substituent on the benzamide ring, whereas the closest commercially available analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921870-56-6) has an unsubstituted benzamide. The ethylthio group increases calculated lipophilicity (cLogP) by approximately 0.8–1.2 log units relative to the unsubstituted analog, and modifies the electron density distribution on the benzamide ring, which is expected to alter hydrogen-bond acceptor strength of the amide carbonyl . No direct experimental comparative bioactivity data are publicly available for these two specific compounds in the same assay.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 4.8–5.0 (estimated by fragment-based method, ChemSrc) |
| Comparator Or Baseline | N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921870-56-6): cLogP ≈ 3.8–4.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units for the target compound |
| Conditions | In silico calculation; experimental logP not reported in public literature. |
Why This Matters
The higher lipophilicity conferred by the ethylthio group may translate into improved membrane permeability and altered tissue distribution compared to unsubstituted benzamide analogs, a parameter critical for cell-based assay design and in vivo pharmacokinetic studies.
